Pseudolaric acid B-O-beta-D-glucopyranoside
CAS No.: 98891-41-9
Cat. No.: VC0192208
Molecular Formula:
Molecular Weight: 594.61
* For research use only. Not for human or veterinary use.

CAS No. | 98891-41-9 |
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Molecular Weight | 594.61 |
IUPAC Name | methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate |
Standard InChI | InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3/b10-5+,15-6+/t18-,19+,20-,21+,22-,25+,27-,28-,29+/m1/s1 |
SMILES | CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |
Chemical Structure and Properties
Chemical Identity and Structure
Pseudolaric acid B-O-beta-D-glucopyranoside is identified by the CAS Registry Number 98891-41-9 and has been thoroughly characterized in chemical databases . The compound's complete IUPAC name is methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate . It features a complex tricyclic diterpenoid skeleton with a beta-D-glucopyranose moiety attached through an ester linkage to a pentadienoyl side chain.
Physicochemical Properties
The physicochemical properties of Pseudolaric acid B-O-beta-D-glucopyranoside are summarized in the following table:
The compound's relatively high polar surface area and multiple hydrogen bond donors and acceptors suggest significant water interaction potential, while its moderate LogP value indicates a balance between hydrophilic and lipophilic properties, consistent with its glycosidic nature.
Natural Sources and Isolation
Botanical Sources
Pseudolaric acid B-O-beta-D-glucopyranoside has been isolated from specific plant species belonging to the Pinaceae family. The primary natural sources documented in the literature include:
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Pseudolarix kaempferi (Golden Larch) - The compound was initially identified from this species
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Pseudolarix amabilis Rehder - Also known as Chinese golden larch, this is another documented source
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Larix kaempferi - The compound has also been reported in this species
These species are primarily distributed in China, with Pseudolarix amabilis being endemic to eastern China, particularly in the provinces of Anhui, Jiangsu, Zhejiang, Jiangxi, Fujian, Hunan, and Hubei.
Traditional Uses
The root bark of Pseudolarix amabilis, known as Cortex Pseudolaricis in traditional Chinese medicine, has been widely used in folk antifungal remedies . This traditional application correlates with the scientific findings regarding the antifungal properties of compounds isolated from this plant material, including Pseudolaric acid B-O-beta-D-glucopyranoside.
Biological Activities
Antifungal Properties
The primary documented biological activity of Pseudolaric acid B-O-beta-D-glucopyranoside is its antifungal property. Research has demonstrated that this compound is one of several bioactive components isolated from Cortex Pseudolaricis that exhibit inhibitory effects against fungal pathogens .
In a bioassay-guided fractionation study, Pseudolaric acid B-O-beta-D-glucopyranoside (identified as compound 4 in the study) was isolated alongside seven other compounds from the ethanol extracts of Cortex Pseudolaricis and evaluated for its antifungal activity against Colletotrichum gloeosporioides Penz., a significant plant pathogen responsible for anthracnose disease in mango and other crops .
Research Findings and Studies
Isolation and Characterization Studies
Research on Pseudolaric acid B-O-beta-D-glucopyranoside has focused primarily on its isolation, structural elucidation, and preliminary biological screening. A significant study by Liu et al. (2007) developed a high-performance liquid chromatography DAD method for the simultaneous determination of seven major diterpenoids in Pseudolarix kaempferi, including Pseudolaric acid B-O-beta-D-glucopyranoside . This analytical method has facilitated further research on the compound by enabling its accurate quantification in plant extracts.
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